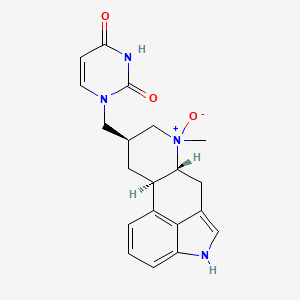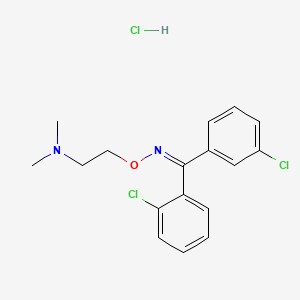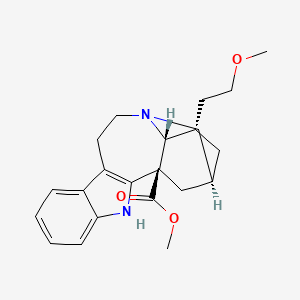
(+)-18-Methoxycoronaridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zolunicant, (+)-, involves several steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group to the ibogaine structure.
Cyclization: Formation of the pentacyclic structure characteristic of Zolunicant.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of Zolunicant, (+)-, would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve scalability and efficiency.
Green Chemistry Principles: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Zolunicant, (+)-, undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Zolunicant, (+)-, has a wide range of scientific research applications:
Chemistry: Used as a tool to study nicotinic receptor interactions and mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Explored as a potential treatment for addiction and other neurological disorders.
Mecanismo De Acción
Zolunicant, (+)-, exerts its effects primarily through antagonism of nicotinic α3β4 receptors . This interaction inhibits the release of neurotransmitters associated with addiction and reward pathways. The compound also has modest affinity for μ-opioid receptors, where it acts as an antagonist, and κ-opioid receptors . The primary sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .
Comparación Con Compuestos Similares
Similar Compounds
Ibogaine: The parent compound from which Zolunicant is derived.
Noribogaine: A metabolite of ibogaine with similar but distinct pharmacological properties.
18-Methoxycoronaridine: Another derivative of ibogaine with similar receptor affinities.
Uniqueness
Zolunicant, (+)-, is unique in its selective inhibition of nicotinic α3β4 receptors, which distinguishes it from other ibogaine derivatives. This selectivity reduces the risk of side effects associated with non-selective receptor interactions and enhances its potential as a therapeutic agent for addiction treatment .
Propiedades
Número CAS |
308123-59-3 |
|---|---|
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1 |
Clave InChI |
DTJQBBHYRQYDEG-RLHIPHHXSA-N |
SMILES isomérico |
COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canónico |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



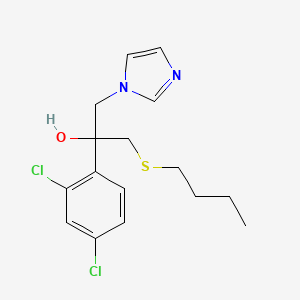

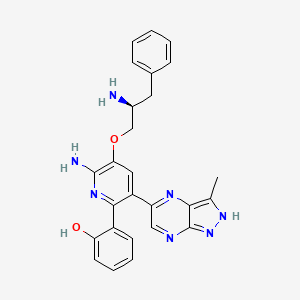
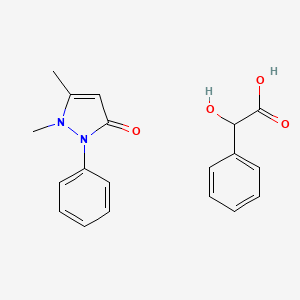
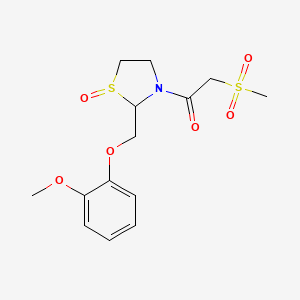
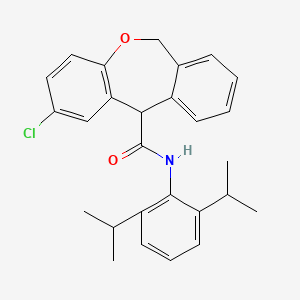
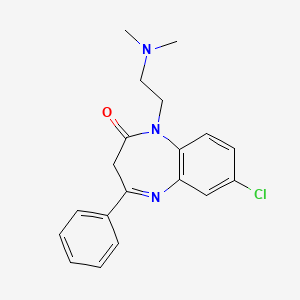
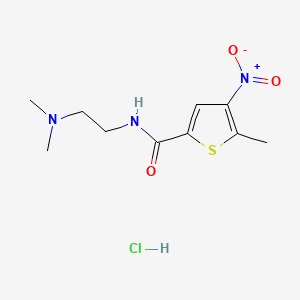
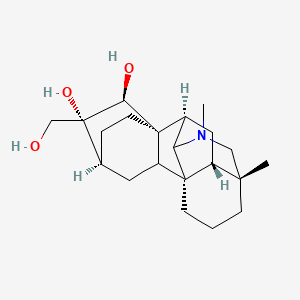
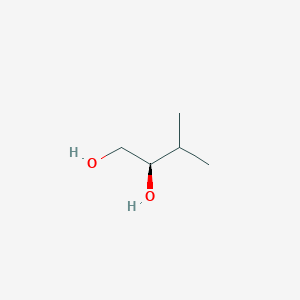
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
